molecular formula C18H16O5 B2724759 (Z)-2-(2,4-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-one CAS No. 36685-47-9

(Z)-2-(2,4-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-one

Cat. No.: B2724759
CAS No.: 36685-47-9
M. Wt: 312.321
InChI Key: PUKXKENAUXIMCU-IUXPMGMMSA-N
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Description

(Z)-2-(2,4-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-one is a synthetic aurone derivative provided for research purposes. With a molecular formula of C18H16O5 and a molecular weight of 312.3 g/mol, this compound is characterized by its Z-configuration around the exocyclic double bond, a defining feature of the aurone class . Aurones are a subgroup of flavonoids known for their benzofuranone core and exocyclic α,β-unsaturated carbonyl group, which functions as a Michael acceptor . This key pharmacophore allows it to interact with biological nucleophiles, such as the thiol group in glutathione (GSH), making it a compound of interest in studies of oxidative stress and cytoprotective mechanisms . Researchers can leverage this compound as a chemical precursor or as a core structure in the design and synthesis of novel bioactive molecules for various pharmacological investigations. The compound is for research use only in a laboratory setting and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-methoxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-12-5-4-11(15(9-12)22-3)8-17-18(19)14-7-6-13(21-2)10-16(14)23-17/h4-10H,1-3H3/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKXKENAUXIMCU-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

(Z)-2-(2,4-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-one is a synthetic compound that belongs to the benzofuran family, which is known for its diverse biological activities. The unique structural features of this compound suggest potential therapeutic applications in various fields, including oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The compound's molecular formula is C18H18O4C_{18}H_{18}O_4, characterized by a benzofuran core with methoxy substituents. The presence of these functional groups significantly influences its pharmacological properties.

Structural Features

FeatureDescription
Core StructureBenzofuran-3(2H)-one
Substituents2,4-Dimethoxy and 6-methoxy groups
Configuration(Z) configuration around the C=C bond

Anticancer Properties

Research indicates that compounds containing the benzofuran moiety exhibit notable anticancer effects. For instance, derivatives with similar structures have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and leukemia (K562) cells.

  • Case Study : A study demonstrated that a related benzofuran derivative significantly suppressed cell viability and induced apoptosis in MDA-MB-231 cells through ROS generation and mitochondrial dysfunction .

Anti-inflammatory Effects

Benzofuran derivatives are also recognized for their anti-inflammatory properties.

  • Research Findings : A study reported that benzofuran-3(2H)-one derivatives effectively reduced pro-inflammatory cytokines such as TNF-α and IL-1 in vitro, suggesting their potential in treating chronic inflammatory diseases .

Antioxidant Activity

The antioxidant activity of this compound has been evaluated through various assays.

  • Mechanism : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress, which is implicated in numerous pathologies including cancer and neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the relationship between structure and activity is crucial for optimizing the efficacy of benzofuran derivatives.

CompoundActivityNotes
Compound AAnticancerInhibits MDA-MB-231 cell proliferation
Compound BAnti-inflammatoryReduces TNF-α levels significantly
Compound CAntioxidantScavenges free radicals effectively

The biological activities of this compound are mediated through several mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
  • Induction of Apoptosis : It promotes apoptotic pathways via ROS accumulation and mitochondrial dysfunction.
  • Cytokine Modulation : The compound modulates inflammatory cytokine production, thereby reducing inflammation.

Scientific Research Applications

Biological Activities

Research indicates that (Z)-2-(2,4-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-one exhibits a range of biological activities:

  • Antioxidant Activity : The presence of methoxy groups contributes to the compound's ability to scavenge free radicals, thereby protecting cells from oxidative damage.
  • Anti-inflammatory Effects : Similar compounds have shown potential in reducing pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines, indicating its potential as an anticancer agent.

Case Study 1: Anticancer Activity

A study evaluated various benzofuran derivatives for their cytotoxic effects against human cancer cell lines. The specific analogue of this compound demonstrated an IC50 value significantly lower than that of doxorubicin, suggesting enhanced potency due to its unique substituents. This highlights the importance of structure-activity relationships (SAR) in drug design.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of benzofuran derivatives. The study revealed that certain derivatives effectively reduced levels of TNF and IL-1 in vitro. This suggests potential therapeutic applications for managing conditions such as rheumatoid arthritis and other inflammatory disorders.

Summary of Biological Activities

Activity TypeDescriptionReference
CytotoxicityInduces apoptosis in cancer cells
AntioxidantProtects against oxidative stress
Anti-inflammatoryReduces TNF and IL-1 levels
AntimicrobialExhibits activity against bacterial strains

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound.

Compound VariantSubstituentsIC50 (µM)Activity Type
Compound AMethoxy group15Cytotoxic
Compound BHydroxy group20Anti-inflammatory
Compound CPiperidine moiety10Antioxidant

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Benzylidene Moiety

Methoxy vs. Hydroxy Groups
  • (Z)-2-(3,4-Dihydroxybenzylidene)-5-hydroxybenzofuran-3(2H)-one (6q) :

    • Substituents: 3,4-Dihydroxybenzylidene and 5-hydroxy groups.
    • Melting Point : 308.7–309.4°C, significantly higher than the main compound due to hydrogen bonding from hydroxyl groups .
    • Synthesis : Demethylation of methoxy precursors using BBr₃, yielding 55.7% .
    • Bioactivity : Enhanced polarity improves interaction with hydrophilic biological targets, though specific activities are unmentioned.
  • (Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one: Substituents: 4-Methoxybenzylidene, 6-hydroxy, and 7-methyl groups. CAS: 859663-74-4; Molecular Weight: 298.29 g/mol.
Chlorine Substituents
  • (2Z)-6-[(2,4-Dichlorobenzyl)oxy]-2-(2,3-dimethoxybenzylidene)-1-benzofuran-3(2H)-one :
    • Substituents: 2,4-Dichlorobenzyloxy and 2,3-dimethoxybenzylidene.
    • Molecular Weight : 457.31 g/mol (vs. 298.29 for the main compound).
    • Bioactivity : Chlorine atoms enhance lipophilicity, improving membrane permeability for antiviral or antitumor applications .

Positional Isomerism and Electronic Effects

  • (2Z)-6-Methoxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one: Substituents: 4-Methylbenzylidene (vs. 2,4-dimethoxy). Molecular Formula: C₁₇H₁₄O₃; Melting Point: Not reported.
  • (2Z)-6-Methoxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one :

    • Substituents: 2-Methoxybenzylidene.
    • CAS : 1322574-19-3.
    • Impact : Ortho-methoxy substitution creates steric hindrance, possibly altering conformational stability .

Physicochemical Properties

Property Main Compound (Z)-6q (2Z)-6-Methoxy-4′-methyl
Molecular Weight 298.29 g/mol 269.05 g/mol 266.30 g/mol
Melting Point Not reported 308.7–309.4°C Not reported
Key Functional Groups 2,4-Dimethoxy, 6-methoxy 3,4-Dihydroxy, 5-hydroxy 4-Methyl, 6-methoxy
  • Solubility : Hydroxyl groups (e.g., in 6q) improve aqueous solubility, while methoxy and chloro substituents enhance lipid solubility .

Q & A

Q. What is the standard synthetic route for (Z)-2-(2,4-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-one?

The compound is synthesized via a Claisen-Schmidt condensation between 7-methoxybenzofuran-3(2H)-one and 2,4-dimethoxybenzaldehyde. The reaction typically employs mild Lewis acids like neutral Al₂O₃ in anhydrous dichloromethane at room temperature, yielding the product in ~41% after recrystallization (e.g., from methanol). NMR (¹H and ¹³C) and HRMS are critical for confirming the Z-configuration and purity .

Q. How is the Z-configuration of the benzylidene group confirmed experimentally?

The Z-configuration is determined using ¹H NMR: the presence of a singlet for the =CH- proton (δ ~7.48 ppm) and coupling patterns in aromatic protons. NOESY or ROESY experiments can further validate spatial proximity between the benzylidene proton and adjacent methoxy groups. X-ray crystallography, though less common due to crystallization challenges, provides definitive proof .

Q. What biological targets are associated with this compound?

The compound and its analogs exhibit inhibitory activity against human tyrosinase, making them relevant for studying hyperpigmentation disorders. Derivatives with hydroxyl substitutions (e.g., replacing methoxy groups) show enhanced activity, suggesting a structure-activity relationship (SAR) linked to electron-donating substituents .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : To assign methoxy groups (δ 3.8–4.0 ppm) and aromatic protons.
  • HRMS : For exact mass verification (e.g., [M+H]⁺ at m/z 313.10705).
  • HPLC-PDA : To assess purity and detect isomers or byproducts.
  • FT-IR : To confirm carbonyl (C=O) stretching (~1700 cm⁻¹) and C-O-C vibrations .

Advanced Research Questions

Q. How do substituent modifications impact biological activity and synthetic yield?

Replacing methoxy groups with hydroxyls (via demethylation, e.g., using BBr₃) increases polarity and hydrogen-bonding capacity, enhancing tyrosinase inhibition (IC₅₀ values drop from µM to nM ranges). However, hydroxylation reduces yields (e.g., 54% → 20–22%) due to side reactions, necessitating optimized protecting-group strategies .

Q. What experimental strategies resolve contradictions in reported biological data for analogs?

Discrepancies in activity (e.g., potency variations across cell lines) require:

  • Dose-response curves : To standardize IC₅₀ measurements.
  • Cellular uptake studies : Using fluorescent analogs or LC-MS to quantify intracellular concentrations.
  • Enzyme kinetics : Assessing competitive vs. non-competitive inhibition via Lineweaver-Burk plots .

Q. How can reaction conditions be optimized to improve stereoselectivity and yield?

  • Catalyst screening : Testing Brønsted/Lewis acids (e.g., ZnCl₂, HCl) to favor Z-isomer formation.
  • Solvent effects : Polar aprotic solvents (DMF, DCM) enhance electrophilicity of the aldehyde.
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions like oligomerization .

Q. What computational methods support mechanistic studies of the condensation reaction?

Density functional theory (DFT) calculations model transition states and charge distribution during enolate formation. Molecular dynamics simulations predict solvent effects on reaction pathways. These methods guide catalyst design and substituent placement to stabilize intermediates .

Q. How does the compound’s stability under varying pH and light conditions affect experimental design?

Methoxy groups confer moderate stability, but prolonged light exposure degrades the benzylidene moiety. Stability studies recommend:

  • Storage : In amber vials at −20°C under inert gas.
  • Buffered solutions : pH 6–8 to prevent hydrolysis of the furanone ring.
  • LC-MS monitoring : To track degradation products like 7-methoxybenzofuran-3(2H)-one .

Q. What are the challenges in synthesizing enantiopure derivatives, and how are they addressed?

Racemization at the benzylidene carbon is common. Strategies include:

  • Chiral auxiliaries : Temporarily introducing groups like Evans’ oxazolidinones.
  • Asymmetric catalysis : Using chiral Lewis acids (e.g., BINOL-derived catalysts).
  • Chromatography : Chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Analog Synthesis

ParameterOptimal ConditionImpact on Yield/ActivityReference
CatalystNeutral Al₂O₃Minimizes side reactions
SolventAnhydrous CH₂Cl₂Enhances electrophilicity
Reaction Time18–24 hBalances completion vs. degradation
Demethylation AgentBBr₃ (1M in DCM)Selective methoxy → hydroxyl conversion

Q. Table 2: Biological Activity of Selected Derivatives

Derivative StructureTyrosinase IC₅₀ (µM)Solubility (LogP)Key ModificationReference
6,7-Dihydroxy analog0.121.8Hydroxyl substitution
4-Fluoro substitution1.452.5Electron-withdrawing group
Parent compound (Z-configuration)2.83.1Baseline

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